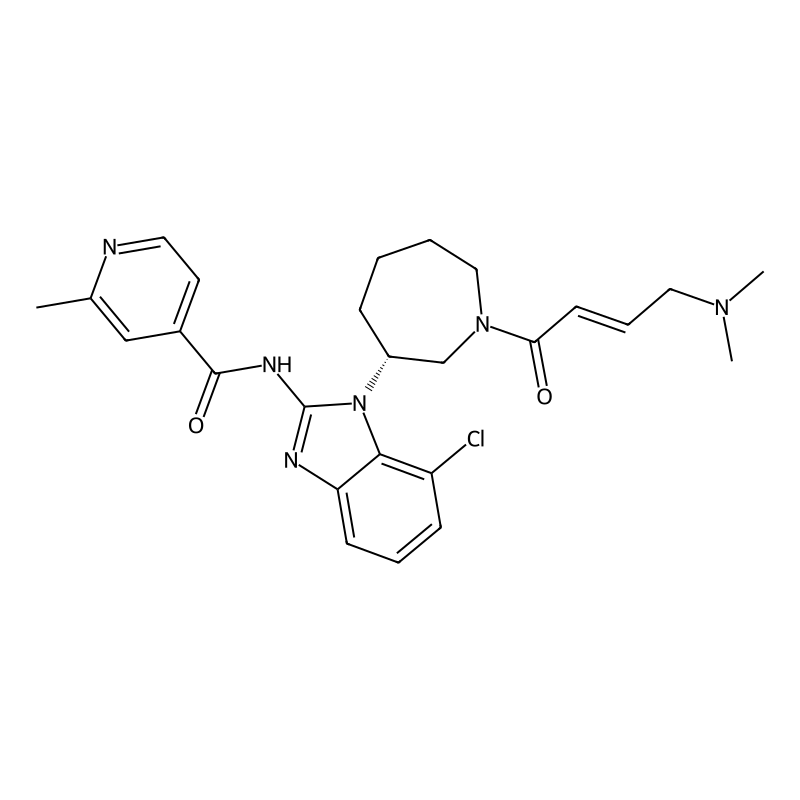

Nazartinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Preclinical Profile and Mechanism

Nazartinib is a small molecule that acts as a covalent, irreversible inhibitor. It forms a covalent bond with the cysteine-797 (Cys797) residue in the ATP-binding pocket of mutant EGFR, leading to sustained suppression of downstream signaling [1] [2].

Key Preclinical Data:

- In Vitro Potency: this compound demonstrated nanomolar cellular potency against common EGFR mutants [1] [2]:

- HCC827 (ex19del): EC₅₀ = 1 nM

- H3255 (L858R): EC₅₀ = 5 nM

- H1975 (L858R/T790M): EC₅₀ = 3 nM

- Selectivity: It showed significantly less activity against wild-type EGFR, which was hypothesized to translate to a better clinical safety profile with reduced skin and gastrointestinal toxicity compared to earlier-generation EGFR TKIs [3] [2].

The diagram below illustrates the primary mechanism of action of this compound in inhibiting mutant EGFR signaling.

Clinical Trial Efficacy Data

Clinical trials evaluated this compound in patients with advanced, EGFR-mutant NSCLC. The following table summarizes key efficacy outcomes from two key studies.

| Trial Population | Study Phase & Design | Primary Endpoint (ORR) | Key Efficacy Findings (Median) |

|---|

| Treatment-naive patients [4] | Phase 2, Single-Arm (N=45) | 69% (95% CI: 53-82) | PFS: 18 months (95% CI: 15-NE) OS: Not Reached | | Patients with T790M+ resistance (pre-treated) [3] | Phase 1, Dose-Escalation (N=68 at 150 mg) | 50% (95% CI: 38-62) | PFS: 9.7 months (estimated) |

Activity in Central Nervous System (CNS) Metastases: this compound showed clinically meaningful activity in the brain [4]. In patients with baseline brain metastases:

- Intracranial ORR: 67% (95% CI: 41-87)

- Intracranial median PFS: 17 months (95% CI: 11-21)

- Among patients with brain metastases as non-target lesions, 53% (9 of 17) had their CNS lesions absent or normalized on assessment [4].

Adverse Events and Safety Profile

The safety profile of this compound was characterized by low-grade, manageable toxicities, with skin rash and diarrhea being the most common [4] [3].

| Adverse Event (All Causality) | All Grades Incidence | Grade 3-4 Incidence |

|---|---|---|

| Any Rash (combined) | 62% [3] | 15% [3] |

| • Maculopapular Rash | 40% [3] | 15% [1] |

| Diarrhea | 45% [3] | 2% [1] |

| Pruritus (Itching) | 39% [3] | - |

| Stomatitis | 30% [4] [3] | 2% [1] |

| Fatigue | 30% [3] | - |

The most frequent dose-limiting toxicity was maculopapular rash [1]. One case of hepatitis B reactivation leading to hepatic failure and death was reported [1].

Current Development Status

According to the Springer AdisInsight database, development of this compound has been discontinued [5]. A phase II combination trial was terminated in March 2025 due to slow accrual [5]. This suggests that Novartis has halted the clinical development program for this compound.

Methodology for Key Experiments

For researchers, here are summaries of key experimental methodologies used to characterize this compound.

1. In Vitro Cell-Based Phospho-ELISA for EGFR Inhibition [2]

- Purpose: To measure the concentration-dependent inhibition of EGFR phosphorylation (pEGFR) by this compound in various cell lines.

- Procedure:

- Cell Culture: Maintain relevant cell lines (e.g., H1975 for L858R/T790M, HCC827 for ex19del) in RPMI-1640 media with 10% FBS.

- Compound Treatment: Seed cells in 384-well plates. The next day, treat with serially diluted this compound for 3 hours.

- Stimulation: For wild-type EGFR cells (e.g., HaCaT, A431), stimulate with EGF (10-50 ng/mL) for 5 minutes post-treatment to activate EGFR.

- Lysis and Detection: Lyse cells and analyze lysates using a sandwich ELISA with an anti-EGFR capture antibody and an anti-phospho-EGFR (Y1173) detection antibody.

- Data Analysis: Measure signal by chemiluminescence. Calculate EC₅₀ values using nonlinear regression in software like GraphPad Prism.

2. In Vivo Efficacy Study in Mouse Xenograft Models [2]

- Purpose: To evaluate the antitumor activity and pharmacokinetics/pharmacodynamics (PK/PD) of orally administered this compound in mouse models.

- Procedure:

- Model Establishment: Implant human tumor cells (harboring specific EGFR mutations) subcutaneously into immunodeficient mice.

- Dosing: Once tumors are established, administer this compound orally at predetermined doses (e.g., once daily). Include a vehicle control group.

- Tumor Monitoring: Measure tumor volumes regularly using calipers. Calculate tumor growth inhibition (TGI) relative to the control group.

- PK/PD Analysis: In separate cohorts, collect plasma and tumor samples at various time points after a single dose. Use the samples to determine:

- Plasma Concentration of this compound over time (PK).

- Degree and Duration of EGFR phosphorylation inhibition in tumor tissue (PD).

- Tolerability: Monitor mouse body weight and overall health throughout the study to assess compound tolerability.

References

- 1. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 2. | EGFR | TargetMol this compound [targetmol.com]

- 3. Safety and efficacy of this compound (EGF816) in adults with ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for treatment-naive EGFR-mutant non-small cell ... [pubmed.ncbi.nlm.nih.gov]

- 5. - Novartis Oncology - AdisInsight this compound [adisinsight.springer.com]

Nazartinib mechanism of action

Molecular Mechanism of Action

Nazartinib is designed to permanently block the activity of specific mutated forms of the EGFR protein.

- Irreversible Covalent Binding: this compound forms a permanent covalent bond with the cysteine-797 (Cys797) residue within the ATP-binding pocket of the mutant EGFR protein [1]. This irreversible binding leads to sustained inhibition of the receptor.

- Mutant-Selective Targeting: It preferentially inhibits EGFR with sensitizing mutations (exon 19 deletions and L858R) and the Thr790Met (T790M) resistance mutation [2] [3].

- Wild-Type EGFR Sparing: this compound demonstrates significant selectivity (approximately 60-fold) for mutant EGFR over wild-type EGFR in vitro [4]. This selectivity is intended to reduce toxicity related to the inhibition of wild-type EGFR in tissues like the skin and gut [3].

The following diagram illustrates the core mechanism of action of this compound and its functional consequences:

> and mutant EGFR selectivity.

Quantitative Target Potency

This compound exhibits potent inhibition at the nanomolar level against common EGFR mutants. The table below summarizes its inhibitory activity from in vitro studies.

| EGFR Mutation Type | Representative Cell Line | Inhibitory Potency (IC₅₀/EC₅₀/Kᵢ) | Notes |

|---|

| ex19del (Activating) | HCC827 | 1.52 ± 0.08 nM (IC₅₀) [1] 1 nM (EC₅₀, pEGFR) [4] | Primary sensitizing mutation | | L858R (Activating) | H3255 | 6.11 ± 0.08 nM (IC₅₀) [1] 5 nM (EC₅₀, pEGFR) [4] | Primary sensitizing mutation | | L858R/T790M (Resistant) | H1975 | 4.18 ± 0.03 nM (IC₅₀) [1] 3 nM (EC₅₀, pEGFR) [4] 31 nM (Kᵢ) [4] | Double mutant conferring resistance to 1st/2nd-gen TKIs | | Wild-Type (WT) | HaCaT | 160.6 ± 12.8 nM (IC₅₀) [1] | ~60-fold selectivity vs. mutants |

Preclinical Experimental Evidence

Preclinical studies provide evidence of this compound's efficacy and inform its clinical application.

In Vitro Cellular Assays

- Cell Lines: H3255 (L858R), HCC827 (ex19del), H1975 (L858R/T790M), A431, and HaCaT (wild-type) [4].

- Methodology: Cells are incubated with serially diluted this compound for 3 hours. Phosphorylated EGFR (pEGFR) levels are measured via sandwich ELISA using an anti-phospho-EGFR (Y1173) antibody and chemiluminescent detection [4].

- Key Findings: this compound potently inhibits pEGFR in mutant cell lines at low nanomolar concentrations (EC₅₀ 1-5 nM) while requiring much higher concentrations to inhibit wild-type EGFR [4].

In Vivo Animal Studies

- Models: Patient-derived xenograft (PDX) models in mice [3].

- Methodology: Oral administration of this compound; evaluation of tumor growth inhibition and pharmacodynamic properties [4] [3].

- Key Findings: this compound demonstrated strong tumor regression in PDX models harboring EGFR mutations [3]. It showed good oral bioavailability, sustained target inhibition due to irreversible binding, and was well-tolerated with minimal wild-type EGFR-related toxicity at efficacious doses [4].

Clinical Relevance and Development Status

This compound has demonstrated meaningful clinical activity, particularly in addressing the T790M resistance mutation.

- Efficacy in T790M+ NSCLC: In a Phase 1 study, treatment-naive patients with EGFR T790M-positive tumors achieved an objective response rate (ORR) of 50% and a disease control rate (DCR) of 84% [1].

- Activity in Brain Metastases: this compound shows promise in treating CNS involvement. In one study, over 50% of patients with baseline brain metastases showed resolution of brain lesions, and few patients without baseline metastases developed new brain lesions [5].

- Current Status: While early-phase trials demonstrated promising efficacy and a manageable safety profile [5] [3], several later-stage trials have been terminated or withdrawn for strategic business reasons not related to safety [6] [7].

Key Differentiating Factors

This compound belongs to a class of third-generation EGFR TKIs. Its key differentiating factors in research and development have been its mutant selectivity, which may predict a better safety profile, and its efficacy in the central nervous system.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Safety and efficacy of this compound (EGF816) in adults with ... [sciencedirect.com]

- 4. This compound (EGF816) | EGFR inhibitor | Mechanism [selleckchem.com]

- 5. This compound for treatment-naive EGFR-mutant non-small cell ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. This compound (EGF816) News [sigma.larvol.com]

Nazartinib EGFR mutant selective inhibitor

Mechanism of Action and Selectivity

Nazartinib was designed to covalently and irreversibly bind to the ATP-binding pocket of mutant EGFRs [1]. It preferentially inhibits mutated forms of EGFR, including the T790M resistance mutation, while largely sparing the wild-type (WT) EGFR [1] [2].

This mutant-selectivity is its key advantage, leading to a wider therapeutic window and potentially reducing off-target toxicities like skin rash and diarrhea commonly associated with earlier-generation EGFR TKIs [2] [3]. The following diagram illustrates its mechanism of action and the downstream consequences.

Quantitative Efficacy and Selectivity Profile

This compound demonstrates potent activity against various EGFR mutations in preclinical models. The table below summarizes its inhibitory concentration (IC₅₀) values from a comparative study in Ba/F3 cell lines [2].

| EGFR Mutation | This compound IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Afatinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) |

|---|---|---|---|---|

| L858R + T790M | 5.1 | 0.9 | 179 | >10000 |

| ex19del + T790M | 52 | 3.1 | 146 | 3429 |

| L858R | 35 | 6.2 | 0.6 | 30 |

| ex19del | 66 | 7.9 | 0.6 | 73 |

| L861Q | 116 | 35.8 | 3.6 | 410 |

| G719S | 91.2 | 158 | 1.5 | 101 |

| Wild-Type | 1031 | 516 | 30 | 638 |

This data shows that this compound is highly potent against the classic T790M resistance mutations. Its higher IC₅₀ against wild-type EGFR confirms its mutant-selective profile [2].

Key Experimental Protocols

For researchers, understanding the methodologies used to generate this data is crucial.

- In Vitro Cell Viability/Proliferation Assay (MTS Assay): Ba/F3 cells transduced with specific mutant EGFRs are seeded in 384-well plates. Serial dilutions of this compound are added, and after 2-3 days, cell viability is measured using reagents like CellTiter-Glo or MTS. Luminescence or absorbance is normalized to DMSO-treated controls to calculate IC₅₀ values [4] [2].

- In Vivo Efficacy Study (Mouse Xenograft Model): Immunodeficient mice (e.g., Foxn1 nude) are implanted with human cancer cells harboring EGFR mutations (e.g., H1975: L858R/T790M). Mice are randomized into groups receiving either a vehicle control or this compound formulated in a suspension (e.g., 0.5% methylcellulose, 0.5% Tween 80) via oral gavage. Tumor volumes are measured regularly with calipers and calculated using the formula: (length × width²)/2. Efficacy is reported as %T/C (tumor volume of treated/control) or tumor regression [4].

Clinical Development Status

This compound advanced into several clinical trials for EGFR-mutant NSCLC, including phase I/II and phase II studies [5] [6] [7]. However, according to the most current data, its development for NSCLC and solid tumors has been discontinued [8]. Recent trial updates indicate terminations due to business reasons and slow accrual, not safety concerns [6] [8].

Key Insights for Researchers

- Comparative Efficacy: Preclinical head-to-head comparisons suggest that while both are third-generation inhibitors, osimertinib showed lower IC₅₀ values for classic EGFR mutations (ex19del, L858R ± T790M) than this compound [2].

- Mutation-Specific Sensitivity: The efficacy of this compound, like other EGFR TKIs, varies significantly by mutation type. It is highly potent against classic T790M mutations but shows reduced activity (higher IC₅₀) against some uncommon mutations like G719S or L861Q, especially when combined with T790M [2].

- Research Use: Chemical suppliers offer this compound for "research use only," highlighting its ongoing value as a tool compound for investigating EGFR biology and resistance mechanisms [4] [9].

This compound represents a scientifically significant step in mutant-selective EGFR inhibitor design. Its detailed preclinical profile provides a valuable benchmark for ongoing research, even though it did not progress to clinical approval.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Characterization of the efficacies of osimertinib and ... [pmc.ncbi.nlm.nih.gov]

- 3. Third generation EGFR TKIs: current data and future directions [molecular-cancer.biomedcentral.com]

- 4. This compound (EGF816) | EGFR Inhibitor | MedChemExpress [medchemexpress.com]

- 5. This compound: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 6. This compound (EGF816) News [sigma.larvol.com]

- 7. Clinical efficacy and safety of this compound for epidermal ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Novartis Oncology - AdisInsight - Springer [adisinsight.springer.com]

- 9. This compound S-enantiomer (EGF816 (S-enantiomer)) | this compound Enantiomer | MedChemExpress [medchemexpress.com]

Nazartinib structure and properties

Experimental & Preclinical Data

For researchers, quantitative data from key experiments provides insight into Nazartinib's efficacy and selectivity profile.

Table 1: Cellular Activity (In Vitro) Findings from cell-based assays demonstrate this compound's potency against common EGFR mutations. [1] [2] [3]

| Cell Line | EGFR Mutation(s) | Assay Type | EC₅₀ / IC₅₀ (nM) |

|---|---|---|---|

| H3255 | L858R | pEGFR Inhibition (3h) | 5 nM |

| HCC827 | ex19del | pEGFR Inhibition (3h) | 1 nM |

| H1975 | L858R/T790M | pEGFR Inhibition (3h) | 3 nM |

| H1975 | L858R/T790M | Cell Proliferation | 25 nM |

| HCC827 | ex19del | Cell Proliferation | 11 nM |

| H3255 | L858R | Cell Proliferation | 9 nM |

| HaCaT | Wild-Type | pEGFR Inhibition (3h) | 160.6 nM |

| Ba/F3 | ex19del | Cell Viability | 66 nM |

| Ba/F3 | L858R/T790M | Cell Viability | 5.1 nM |

| Ba/F3 | Wild-Type | Cell Viability | 1031 nM |

Table 2: In Vivo Efficacy Data from mouse xenograft models show this compound's antitumor activity. [1] [3]

| Model | EGFR Mutation | Dosage & Route | Outcome (Tumor/Control % or Regression) |

|---|---|---|---|

| H1975 Xenograft | L858R/T790M | 50 mg/kg, p.o. | Near complete tumor cell regression |

| H1975 Xenograft | L858R/T790M | 100 mg/kg, p.o. | -80% (Regression) |

| H1975 Xenograft | L858R/T790M | 30 mg/kg, p.o. | -61% (Regression) |

| H1975 Xenograft | L858R/T790M | 10 mg/kg, p.o. | 29% (T/C volume) |

Key Experimental Protocols

The methodologies below are critical for replicating the key findings on this compound's activity.

Cellular Viability and Proliferation Assay (from MCE) [3]

- Cell Lines: H3255, HCC827, H1975, BaF3, and TKI-resistant lines (e.g., MGH134).

- Seeding: Plate 500 cells/well in solid white 384-well plates in maintenance media.

- Compound Treatment: Transfer serially diluted compounds to cells.

- Incubation: Incubate for 3 days (2 days for BaF3 cells).

- Viability Measurement: Use CellTiter-Glo or Bright-Glo Luciferase Assay System. Luminescent readout is normalized to 0.1% DMSO-treated cells.

In Vivo Efficacy Study (from MCE) [3]

- Animal Model: Foxn1 nude mice bearing H1975 tumors.

- Randomization: Randomize mice upon reaching established tumors.

- Compound Formulation: Formulate this compound in 0.5% Methylcellulose (MC), 0.5% Tween 80 suspension.

- Administration: Administer by oral gavage at a dosing volume of 10 μL/g of body weight.

- Monitoring: Monitor body weight daily. Measure tumor sizes three times weekly using calipers, calculating volume with the formula: (length × width × width) / 2.

Mechanism of Action and Signaling Pathway

This compound acts by covalently and irreversibly binding to the ATP-binding pocket of mutant EGFR, inhibiting downstream signaling and leading to cell death in EGFR-driven cancers. [4] [2] The following diagram illustrates this pathway and this compound's site of action.

This compound inhibits constitutively active mutant EGFR signaling.

Clinical Development Status

This compound has been evaluated in clinical trials for EGFR-mutant NSCLC [5] [6].

- Phase 2 Results: In a phase 2, single-arm study of treatment-naive patients, this compound (150 mg once daily) showed an objective response rate (ORR) of 69% and a median progression-free survival (PFS) of 18 months [6].

- Clinical Trial Status: Several clinical trials have been completed or terminated, including a phase 3 trial that was withdrawn and a phase 1/2 trial that was completed [5].

References

- 1. This compound (EGF816) | EGFR inhibitor | Mechanism [selleckchem.com]

- 2. Characterization of the efficacies of osimertinib and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (EGF816) | EGFR Inhibitor | MedChemExpress [medchemexpress.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound (EGF816) News [sigma.larvol.com]

- 6. This compound for treatment-naive EGFR-mutant non−small cell ... [sciencedirect.com]

Mutational Efficacy & Therapeutic Windows

A direct comparative study characterized the efficacy of Nazartinib against a panel of clinically relevant EGFR mutations, providing crucial data for mutation-specific application. The core of this analysis often involves calculating a Selectivity Index (SI), which is the ratio of the IC50 in wild-type (WT) EGFR cells to the IC50 in mutant EGFR cells. A higher SI indicates a wider therapeutic window, targeting cancer cells while sparing those with WT EGFR [1].

The table below summarizes key efficacy data from this study [1].

| EGFR Mutation Type | Specific Genotype | This compound IC50 (nM) | Osimertinib IC50 (nM) | Key Comparative Findings |

|---|---|---|---|---|

| Classic (without T790M) | Ex19Del / L858R | ~10-30 (Comparable to Erlotinib) | ~1-5 (Lower than this compound) | Osimertinib more potent; both have high SI. |

| Classic (with T790M) | Ex19Del+T790M / L858R+T790M | ~10-30 | ~1-5 | Osimertinib more potent; both effective against T790M. |

| Uncommon (with T790M) | G719S + T790M / L861Q + T790M | ~100 | ~100 | 10 to 100-fold lower sensitivity vs. classic+T790M. |

| Exon 20 Insertions | e.g., A763_Y764insFQEA, D770_N771insSVD | Varies by subtype | Varies by subtype | This compound and Osimertinib show similar, potent efficacy. |

Preclinical Models of Acquired Resistance

Resistance to third-generation EGFR-TKIs like this compound is a major clinical challenge. Preclinical models, primarily generated by exposing sensitive cell lines to increasing drug concentrations, have identified several bypass track resistance mechanisms. The following diagram outlines the key pathways and experimental approaches used to identify them [2].

Experimental modeling of this compound resistance reveals key bypass mechanisms [2].

These resistance mechanisms identified in models suggest several combinatorial strategies to overcome resistance, which have been tested preclinically [2]:

- MET amplification: Combination of this compound with MET inhibitors (Crizotinib, SGX523).

- NRAS mutation/MAPK activation: Combination of this compound with MEK inhibitors (Selumetinib, Trametinib).

- AXL overexpression: Combination of this compound with AXL inhibitors (R428, ONO-7475).

- EMT and Src activation: Combination of this compound with Src inhibitors (Dasatinib, Bosutinib).

Interpretation Guide for Researchers

- Evaluate Models in Context: The resistance mechanisms observed in cell line models (e.g., high prevalence of NRAS alterations) do not always perfectly mirror the prevalence found in clinical samples from patients [2]. These models are excellent for identifying biologically plausible pathways and testing combination therapies.

- Leverage Direct Comparisons: The quantitative data comparing this compound and Osimertinib is valuable for understanding their relative profiles, but it is from a 2017 study [1]. The field has advanced, and Osimertinib is now the established third-generation TKI, making this data more relevant for understanding the drug's historical context and mechanism rather than for direct clinical translation.

- Note Clinical Status: Much of the identified preclinical research on this compound is several years old. Recent clinical trial updates indicate that Novartis has terminated several studies for business reasons or slow accrual [3]. This suggests that the clinical development of this compound has likely been deprioritized.

References

Nazartinib investigational drug status

Clinical Trial Status and Outcomes

The clinical development path for nazartinib has seen significant changes, with several studies stopped early.

| Trial Focus / Identifier | Phase | Status | Key Findings / Reasons |

|---|---|---|---|

| First-line NSCLC (NCT03529084) | Phase 3 | Withdrawn [1] | Compared this compound vs. erlotinib/gefitinib; trial withdrawn (no results posted). |

| Combination Therapies (NCT03207838) | Phase 1 | Terminated | Studied this compound with other targeted agents; terminated for business reasons, not safety [2]. |

| Combination with Gefitinib | Phase 2 | Terminated | Terminated due to slow accrual [2]. |

| Combination with Trametinib (EATON) | Phase 1 | Completed | Preliminary efficacy was limited in heavily pre-treated population [2]. |

| Combination with Capmatinib | Phase 1/2 | Completed | Showed antitumor activity and an acceptable safety profile in EGFR-TKI-resistant NSCLC [2]. |

| Core Monotherapy Study (NCT02108964) | Phase 1/2 | Completed | Established recommended Phase 2 dose (150 mg) and demonstrated efficacy [2] [3]. |

The most comprehensive data comes from the completed Phase 1/2 study (NCT02108964) [3]. Key quantitative results from this trial are summarized below.

| Outcome Measure | Result in T790M+ Patients (3rd-gen TKI Naive) |

|---|---|

| Confirmed Objective Response Rate (ORR) | 51% (83 out of 162 patients) [3] |

| Disease Control Rate (DCR) | 89% (144 out of 162 patients) [3] |

| Median Duration of Response (DoR) | 11.0 months [3] |

| Median Progression-Free Survival (PFS) | 9.1 months [3] |

| Recommended Phase 2 Dose | 150 mg, taken orally once daily [3] |

Mechanism of Action and Experimental Evidence

This compound was designed as a potent, irreversible inhibitor that selectively targets mutant forms of the EGFR while sparing the wild-type protein, which was intended to improve the therapeutic window and reduce side effects like skin rash [4] [3].

This compound's mutant-selective mechanism of action.

Research Implications and Future Directions

Based on the available data, the future of this compound as a single agent appears limited. However, research has pivoted towards understanding its potential in combination therapies:

- Biomarker-Driven Approaches: Recent findings suggest that a comprehensive biomarker-driven strategy may be needed to identify patient subpopulations most likely to benefit from this compound combinations [2].

- Focus on Resistance: Research efforts may be focused on overcoming resistance to earlier-generation EGFR TKIs, particularly in specific genomic contexts.

The journey of this compound highlights the challenges in oncology drug development, where promising early and mid-stage data must be confirmed in large, definitive Phase 3 trials for a drug to reach the market.

References

Nazartinib clinical trial protocol

Nazartinib at a Glance

This compound (EGF816) is an oral, covalent (irreversible), and mutant-selective EGFR tyrosine kinase inhibitor. It was designed to target both the activating mutations (like L858R and exon 19 deletions) and the resistance T790M mutation in non-small cell lung cancer (NSCLC), while sparing the wild-type EGFR to reduce off-target toxicities [1] [2] [3].

Clinical Trial Efficacy and Safety Data

The following tables summarize the key findings from a phase 2, single-arm, open-label study investigating this compound as a first-line treatment for patients with EGFR-mutant advanced NSCLC [4] [5].

Table 1: Key Efficacy Outcomes (Phase 2 Study)

| Outcome Measure | Result (All Patients, n=45) | Result (Patients with Baseline Brain Mets, n=18) |

|---|---|---|

| Overall Response Rate (ORR) | 69% (95% CI, 53-82) | 67% (95% CI, 41-87) |

| Median Progression-Free Survival (PFS) | 18 months (95% CI, 15-NE) | 17 months (95% CI, 11-21) |

| Median Overall Survival (OS) | Not Reached (56% at 33 months) | Not Reported |

| Disease Control Rate | 91% | Not Reported |

Table 2: Key Safety Outcomes (Phase 2 Study)

| Category | Details |

|---|---|

| Most Frequent Adverse Events (≥25%, all grades) | Diarrhea (47%), Maculopapular rash (38%), Pyrexia (29%), Cough (27%), Stomatitis (27%) |

| Treatment Discontinuation due to Progressive Disease | 42% (19/45 patients) |

| Treatment Discontinuation due to Other Reasons | 16% (7/45 patients) |

Experimental Protocol Details

Here is a summary of the clinical trial protocol based on the published study [6] [4] [5].

- Study Design: Prospective, multicenter, open-label, phase 2 trial.

- Patient Population: Treatment-naive adults with histologically confirmed stage IIIB/IV EGFR-mutant NSCLC (including L858R, ex19del, or other rare sensitizing mutations). Patients with stable and treated brain metastases were eligible.

- Intervention: Oral this compound at a dose of 150 mg, once daily.

- Primary Endpoint: Blinded Independent Review Committee (BIRC)-assessed Overall Response Rate (ORR) per RECIST v1.1.

- Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), Overall Survival (OS), safety, and antitumor activity in the central nervous system (CNS).

Molecular Mechanism of Action

The diagram below illustrates how this compound works at a molecular level to inhibit the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival.

[caption] this compound covalently binds to and inhibits mutant EGFR, blocking oncogenic signaling.

This compound acts by covalently and irreversibly binding to a specific site on the mutant EGFR protein (including the T790M resistance mutation). This action competes with ATP binding, which is essential for the kinase activity of EGFR. By inhibiting this activity, this compound effectively blocks the downstream PI3K-AKT and Ras-MAPK signaling pathways, which are responsible for promoting cancer cell proliferation, survival, and metastasis [1] [2] [3]. Its mutant-selectivity results in less inhibition of wild-type EGFR, which is associated with a reduced severity of side effects like skin rash compared to earlier-generation TKIs [3].

References

- 1. epidermal growth factor receptor inhibitors as viable agents for ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (EGF816) | EGFR Inhibitor | MedChemExpress [medchemexpress.com]

- 3. This compound (EGF816) | EGFR inhibitor | Mechanism [selleckchem.com]

- 4. This compound for treatment-naive EGFR-mutant non-small cell ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for treatment-naive EGFR-mutant non−small cell ... [sciencedirect.com]

- 6. Clinical efficacy and safety of this compound for epidermal ... [pmc.ncbi.nlm.nih.gov]

⚬ Nazartinib (EGF816): Core Pharmacology

Nazartinib is classified as a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. Its core mechanism involves covalently binding to and inhibiting mutant forms of EGFR, including both the activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation [1] [2]. It was designed to have approximately 60-fold greater selectivity for mutant EGFR over wild-type EGFR, which aims to improve the therapeutic window by reducing off-target toxicities [1].

⚬ Clinical Evidence and Efficacy Data

The following table summarizes key efficacy data from a phase 2 study of this compound as a first-line treatment in patients with advanced, EGFR-mutant NSCLC [3].

| Efficacy Parameter | Result (Phase 2, First-Line) |

|---|---|

| Objective Response Rate (ORR) | 69% (as assessed by Blinded Independent Review Committee) |

| Disease Control Rate (DCR) | 91% |

| Median Duration of Response (DOR) | 25.0 months |

| Median Progression-Free Survival (PFS) | 18.0 months |

| Overall Survival (OS) | Median OS not reached at 30-month follow-up; 56% of patients alive at 33 months |

This study involved 45 treatment-naive patients, a notable 42% of whom had baseline brain metastases [3]. The activity against central nervous system (CNS) metastases is a critical characteristic of third-generation EGFR TKIs.

⚬ Analytical and Metabolic Profile

Recent research has focused on characterizing the metabolic profile of this compound. One study developed a rapid and specific UPLC-MS/MS method for its quantification in human liver microsomes (HLMs), validating it according to US FDA guidelines [4].

The table below outlines key metabolic stability parameters and findings from this preclinical investigation:

| Parameter | Finding |

|---|---|

| Analytical Technique | UPLC-MS/MS |

| Matrix | Human Liver Microsomes (HLMs) |

| Linear Range | 1 - 3000 ng/mL |

| LLOQ (Lower Limit of Quantification) | 0.39 ng/mL |

| *In Vitro* Half-Life (t₁/₂) | 17.44 minutes |

| Intrinsic Clearance | 46.48 mL/min/kg |

| Identified Structural Alert | Dimethylamino-butenoyl moiety |

The study concluded that the dimethylamino-butenoyl moiety is a site of metabolic bioactivation and potential instability. It suggested that modifying this part of the molecule could improve the metabolic stability and safety profile of future drug derivatives [4].

⚬ Current Development Status and Combination Strategies

According to recent clinical trial updates, several studies involving this compound have been terminated or completed. A phase I/II trial of this compound in adult patients with EGFR-mutant solid malignancies has been completed [5]. Other trials, including a phase II study of this compound and Gefitinib, were terminated early due to slow accrual [5]. A phase I trial of this compound in combination with other targeted agents for EGFR-mutant NSCLC was terminated for business reasons, not safety concerns [5].

Research into combination therapies has continued. A phase I/II study investigated this compound plus capmatinib (a MET inhibitor) in patients with EGFR-TKI-resistant NSCLC, showing antitumor activity and an acceptable safety profile [5]. Another phase I trial (EATON) explored this compound with trametinib (a MEK inhibitor), but reported that preliminary efficacy in a heavily pre-treated population was limited without biomarker selection [5].

⚬ Mechanistic Pathway of this compound

The following diagram illustrates the mechanism of action of this compound within the EGFR signaling context.

This compound covalently binds to and blocks signaling from mutant EGFR, inhibiting downstream pathways that drive tumor cell proliferation and survival. [1] [2]

Research Gaps and Future Directions

The development of this compound appears to have been deprioritized by Novartis for strategic business reasons, not due to safety or a complete lack of efficacy [5]. The available data on its clinical profile, especially its activity in the CNS, remains of scientific value. Future research could explore the structural modifications to the dimethylamino-butenoyl moiety to generate new compounds with improved metabolic stability [4]. Furthermore, the concept of overcoming resistance via rational combination therapies (e.g., with MET or MEK inhibitors) continues to be a relevant path of investigation for EGFR-mutant cancers, even if primarily pursued with other agents in the class [5].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Molecular pathways, resistance mechanisms and targeted ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound for treatment-naive EGFR-mutant non−small cell ... [sciencedirect.com]

- 4. In silico metabolic lability and DEREK structural alerts ... [sciencedirect.com]

- 5. This compound (EGF816) News [sigma.larvol.com]

Analytical & Metabolic Stability Data

The quantitative data on Nazartinib's metabolic stability, derived from studies in Human Liver Microsomes (HLMs), is summarized in the table below [1].

| Parameter | Value | Experimental Context |

|---|---|---|

| In Vitro Half-Life (t₁/₂) | 17.44 minutes | Human Liver Microsomes (HLMs) |

| Intrinsic Clearance (Clᵢₙₜ) | 46.48 mL/min/kg | Human Liver Microsomes (HLMs); predictive of high hepatic clearance. |

| LLOQ (Sensitivity) | 0.39 ng/mL | Lower Limit of Quantification for the UPLC-MS/MS method. |

| Linearity Range | 1 - 3000 ng/mL | Calibration curve for the UPLC-MS/MS analytical method. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the available literature.

UPLC-MS/MS Bioanalytical Method for NZT Quantification in HLMs

This method was designed to be rapid, specific, and environmentally friendly [1].

- Chromatography: Utilized an isocratic mobile phase with a low flow rate of 0.4 mL/min and a low concentration of acetonitrile, contributing to its "green" credentials.

- Detection: Mass spectrometry was used for detection.

- Run Time: The method featured a short elution time of 1 minute.

- Validation: The method was validated according to US-FDA bioanalytical method validation guidelines. It demonstrated excellent inter-day and intra-day accuracy and precision, with ranges of -4.33% to 4.43% and -2.78% to 7.10%, respectively [1].

Assessment of Metabolic Stability

The stability of this compound against metabolic degradation was evaluated in vitro and supported by in silico tools [1].

- In Vitro Incubation: NZT was incubated with Human Liver Microsomes (HLMs). The rate of NZT depletion over time was monitored using the validated UPLC-MS/MS method to calculate the in vitro half-life and intrinsic clearance.

- In Silico Modeling: The StarDrop software package (which includes the P450 module) was used to predict metabolic "soft spots." This was quantified using the Composite Site Lability (CSL) value, where a lower CSL indicates a higher likelihood of metabolic stability [1].

Computational Analysis & Structural Insights

In silico analyses provide insights into the molecular factors influencing NZT's metabolism [1].

- Structural Alert Identification: The DEREK software was used to screen the NZT chemical structure for known structural alerts associated with metabolic liability and toxicity.

- Bioactivation Site: Previous research identified a key bioactivation center on the NZT molecule: the carbon atom connecting the unsaturated conjugated system and the aliphatic linear tertiary amine. This site is potentially responsible for forming reactive metabolites that could lead to adverse effects [1].

- Design Recommendation: The studies suggest that modifying the dimethylamino-butenoyl moiety during drug design could improve the metabolic stability and safety profile of future derivatives [1].

Visualizing the Metabolic Stability Workflow

The following diagram illustrates the integrated in vitro and in silico approach used to characterize this compound's metabolic stability.

Integrated workflow for assessing this compound's metabolic stability combines computational and experimental methods.

Key Clinical Context

- Clinical Status: this compound is an irreversible, mutant-selective third-generation EGFR TKI that has been investigated in Phase II clinical trials for EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3].

- Therapeutic Role: It was designed to target EGFR-activating mutations (e.g., L858R, ex19del) and the T790M resistance mutation, while sparing the wild-type EGFR to reduce off-target toxicity [3].

- Recommended Phase 2 Dose: The established dose for clinical studies is 150 mg taken orally once daily [3].

Knowledge Gaps and Future Directions

It's important to note that the search results currently lack a full pharmacokinetic profile from human clinical trials. Key parameters such as Cmax, Tmax, AUC, volume of distribution, and human plasma half-life were not available in the retrieved documents. Future research, including completed clinical trial reports, would be needed to provide this comprehensive dataset.

References

Quantitative Efficacy Profiling

Preclinical and clinical studies provide quantitative data on nazartinib's potency and efficacy.

In Vitro Potency Against EGFR Mutations

Research using engineered Ba/F3 cell lines helps characterize the drug's potency (IC50) against various EGFR mutations. A lower IC50 indicates greater potency [1].

| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) |

|---|---|---|

| Exon 19 deletion | 66 | 7.9 |

| L858R | 35 | 6.2 |

| Exon 19 del + T790M | 52 | 3.1 |

| L858R + T790M | 5.1 | 0.9 |

| G719S | 91.2 | 158 |

| L861Q | 116 | 35.8 |

| Wild-Type | 1031 | 516 |

Clinical Efficacy in Trials

| Clinical Context | Patient Population | Key Efficacy Outcome | Result |

|---|---|---|---|

| Phase 1 Study [2] | T790M-positive NSCLC, naive to 3rd-gen TKI | Confirmed Objective Response Rate (ORR) | 51% (83/162) |

| Disease Control Rate (DCR) | 89% (144/162) | ||

| Median Duration of Response (DOR) | 11.0 months | ||

| Phase 2 Study [3] | Treatment-naive, EGFR-mutant (e.g., L858R, ex19del) NSCLC | Blinded Independent Review Committee (BIRC) ORR | 69% (95% CI, 53-82) |

| Median Progression-Free Survival (PFS) | 18 months (95% CI, 15-NE) | ||

| Patients with baseline brain metastases (n=18) | ORR: 67%; Median PFS: 17 months |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by covalently and irreversibly binding to the ATP-binding pocket of mutant EGFR, thereby blocking the signaling pathways that drive cancer cell growth and survival [4] [2]. The following diagram illustrates this mechanism and the key pathways it affects.

This compound Mechanism: this compound selectively and irreversibly binds to mutant EGFR, inhibiting its tyrosine kinase activity and blocking downstream oncogenic signaling pathways.

Key Experimental Models & Protocols

The pharmacodynamic profile of this compound was established through specific preclinical experimental models.

| Experimental Element | Description |

|---|---|

| Common In Vitro Model | Ba/F3 cell lines (murine pro-B cells) engineered to be IL-3 independent by transducing them with human EGFR containing specific mutations (e.g., exon19del, L858R, T790M, G719S, L861Q) [1]. |

| Common In Vivo Model | Patient-derived xenograft (PDX) models, where tumor tissue from NSCLC patients with known EGFR mutations is implanted into immunodeficient mice [2]. |

| Key Efficacy Assay | Cell Viability/Proliferation Assay (MTS Assay): Measures the half-maximal inhibitory concentration (IC50) of this compound required to kill 50% of the engineered Ba/F3 cells. This quantifies drug potency [1]. |

| Key Selectivity Assessment | Comparing the IC50 values from the MTS assay between Ba/F3 cells expressing mutant EGFR and those expressing wild-type EGFR. A higher IC50 in wild-type cells indicates a wider therapeutic window and less toxicity to healthy cells [1]. |

| Key Pharmacodynamic Assay | Immunoblotting (Western Blot): Used to assess the inhibition of phosphorylated EGFR (pEGFR) and its key downstream signaling proteins (e.g., pERK, pAKT) in tumor cells or xenograft tissues after this compound treatment [2]. |

Conclusion for Researchers

This compound represents a clinically validated, mutant-selective EGFR TKI designed to overcome T790M-mediated resistance. Its key pharmacodynamic advantage lies in its significant selectivity for mutant EGFR over wild-type, a feature mechanistically linked to a potentially improved safety profile. Although another third-generation TKI, osimertinib, has achieved broader clinical adoption and shows greater in vitro potency for some classic mutations [1], this compound's distinct structure and demonstrated efficacy, including meaningful activity in the central nervous system, make it a compound of continued research interest, particularly in combinatorial regimens [2].

References

- 1. Characterization of the efficacies of osimertinib and ... [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound (EGF816) in adults with ... [sciencedirect.com]

- 3. This compound for treatment-naive EGFR-mutant non-small cell ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

Nazartinib drug class third-generation EGFR TKI

Preclinical Efficacy Across EGFR Mutations

In vitro studies directly comparing nazartinib with other EGFR-TKIs reveal that its potency varies significantly depending on the specific EGFR mutation present. The data below, primarily from cellular models (e.g., Ba/F3 cells), provide insights for researchers on mutation-specific sensitivity [1] [2].

| EGFR Mutation Type | Example Mutations | This compound IC50 (nM) | Comparative Notes vs. Osimertinib |

|---|---|---|---|

| Classic Activating | Ex19del | 66 nM [1] | Less potent (higher IC50) than osimertinib (7.9 nM) [1]. |

| L858R | 35 nM [1] | Less potent than osimertinib (6.2 nM) [1]. | |

| Classic + T790M | Ex19del + T790M | 52 nM [1] | Significantly less potent than osimertinib (3.1 nM) [1]. |

| L858R + T790M | 5.1 nM [1] | Less potent than osimertinib (0.9 nM) [1]. | |

| Uncommon Mutations | G719S | 91.2 nM [1] | Afatinib showed lowest IC50 (1.5 nM) [1]. |

| L861Q | 116 nM [1] | Afatinib showed lowest IC50 (3.6 nM) [1]. | |

| Exon 20 Insertions | A763_Y764insFQEA | 78 nM [1] | Osimertinib and this compound showed similar, moderate efficacy [1] [2]. |

| D770_N771insNPG | 84 nM [1] | Osimertinib and this compound showed similar, moderate efficacy [1] [2]. | |

| Resistance Triple Mutant | Ex19del + T790M + C797S | 2146 nM [1] | Both 3rd-gen TKIs ineffective when C797S is in cis [3]. |

Clinical Trial Summary

A phase 2, single-arm, open-label study investigated first-line this compound (150 mg once daily) in 45 patients with untreated, advanced EGFR-mutant (Ex19del or L858R) NSCLC [4].

| Clinical Outcome | Result (Per BIRC Assessment) |

|---|---|

| Overall Response Rate (ORR) | 69% (31 of 45 patients) |

| Disease Control Rate (DCR) | 91% (41 of 45 patients) |

| Median Duration of Response (DOR) | 25.0 months |

| Median Progression-Free Survival (PFS) | 18.0 months |

Analytical Protocol for Metabolic Stability

This UPLC-MS/MS method was developed for quantifying this compound in human liver microsomes (HLM), crucial for assessing its metabolic stability during drug development [5].

- Method: UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)

- Biological Matrix: Human Liver Microsomes (HLM)

- Sample Preparation: Protein precipitation is typically used.

- Chromatography:

- Mobile Phase: Isocratic elution (specific solvents not detailed in results).

- Flow Rate: 0.4 mL/min (optimized for speed and green chemistry).

- Run Time: 1 minute (indicating rapid analysis).

- Mass Spectrometry: Detection and quantification via multiple reaction monitoring (MRM).

- Validation:

- Linearity: 1 - 3000 ng/mL.

- LLOQ (Lower Limit of Quantification): 0.39 ng/mL.

- Intra-day Accuracy/Precision: -2.78% to 7.10%.

- Inter-day Accuracy/Precision: -4.33% to 4.43%.

- Metabolic Stability Application:

- This compound is incubated with HLM and NADPH cofactor.

- Samples are taken at time points (e.g., 0, 5, 15, 30 min).

- The UPLC-MS/MS method quantifies parent drug depletion over time.

- Results: In vitro half-life (t₁/₂) = 17.44 min; Intrinsic clearance (Clint) = 46.48 mL/min/kg [5].

Mechanisms of Resistance to this compound

Resistance mechanisms to third-generation EGFR-TKIs like this compound are complex. The diagram below outlines the primary documented pathways.

The resistance mechanisms illustrated above are based on studies of third-generation EGFR-TKIs as a class [3].

Current Development Status

This compound has been investigated in phase I/II clinical trials. However, its development as a standalone third-generation EGFR TKI was halted, and it is not approved for clinical use [4] [6]. Research has shifted towards investigating its potential in combination therapies, such as with the MET inhibitor capmatinib or the immune checkpoint inhibitor nivolumab [7] [6].

References

- 1. Characterization of the efficacies of osimertinib and ... [pmc.ncbi.nlm.nih.gov]

- 2. Efficacies of Osimertinib & this compound vs EGFR Mutations [oncotarget.com]

- 3. Mechanisms and management of 3rd‑generation EGFR ... [spandidos-publications.com]

- 4. This compound for treatment-naive EGFR-mutant non−small cell ... [sciencedirect.com]

- 5. In silico metabolic lability and DEREK structural alerts ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound - an overview [sciencedirect.com]

Nazartinib Irreversible Binding to C797 Residue: Technical Guide for Researchers

Drug Overview and Significance

Nazartinib (developmental codes EGF816 or NVS-816) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) characterized by its irreversible, covalent binding mechanism that specifically targets cysteine 797 (C797) within the ATP-binding pocket of EGFR. This mutant-selective inhibitor was designed to overcome the major resistance mechanism T790M ("gatekeeper" mutation) that emerges following treatment with first- and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC) patients. This compound demonstrates approximately 60-fold greater selectivity for mutant EGFR variants (including L858R, exon 19 deletions, and T790M mutations) compared to wild-type EGFR, potentially mitigating dose-limiting toxicities associated with wild-type EGFR inhibition such as skin rash and diarrhea [1] [2].

The development of this compound represents a strategic advance in targeted cancer therapy, addressing the critical clinical need for effective treatments after failure of earlier generation TKIs. Its covalent binding mechanism enables sustained target inhibition despite the increased ATP affinity conferred by resistance mutations [3]. This compound has undergone extensive clinical evaluation, with phase I/II trials demonstrating promising efficacy in EGFR-mutant NSCLC patients, including those with baseline brain metastases [4].

Table: Key Characteristics of this compound

| Parameter | Specification |

|---|---|

| Designation | This compound (EGF816) |

| Generation | Third-generation EGFR-TKI |

| Binding Mechanism | Irreversible covalent inhibition |

| Primary Target | C797 residue in EGFR kinase domain |

| Mutant Selectivity | ~60-fold preference for mutant vs. wild-type EGFR |

| Key Indications | EGFR-mutant NSCLC with T790M resistance mutation |

| Development Status | Phase II clinical trials completed |

Molecular Mechanism of Action

Irreversible Binding to C797 Residue

This compound functions through covalent bond formation with the thiol group of cysteine 797 located within the ATP-binding pocket of the EGFR kinase domain. This mechanism involves an initial non-covalent recognition phase where the inhibitor's scaffold positions a reactive Michael acceptor group in proximity to C797, followed by nucleophilic attack by the cysteine thiolate, resulting in permanent covalent bond formation [3] [5]. This irreversible binding is particularly advantageous for overcoming the T790M resistance mutation, which increases ATP affinity approximately 5-fold, thereby reducing competition from cellular ATP and enabling sustained target inhibition even in the presence of this resistance mutation [3].

The structural basis for this compound's mutant selectivity stems from its optimized interactions with specific residues in mutant EGFR variants. Unlike earlier generation TKIs, this compound's pyrimidine-based scaffold effectively accommodates the steric and electronic changes induced by the T790M mutation while maintaining strong affinity for primary activating mutations (L858R and exon 19 deletions) [6]. This precise molecular recognition profile underlies its enhanced therapeutic window, as evidenced by significantly higher IC50 values against wild-type EGFR compared to mutant forms [2].

Inhibition of Downstream Signaling

Upon covalent binding to C797, this compound effectively suppresses EGFR autophosphorylation and subsequent activation of critical downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade and the PI3K-AKT-mTOR axis [6]. This dual pathway inhibition results in comprehensive suppression of proliferative and survival signals in EGFR-driven NSCLC cells, ultimately inducing cell cycle arrest and apoptosis [1].

The strategic targeting of the C797 residue represents a significant advancement in combating resistance to earlier EGFR-TKIs while maintaining favorable selectivity profiles. This approach has established this compound as a valuable therapeutic option for NSCLC patients harboring EGFR resistance mutations [3] [1].

This compound inhibits EGFR-driven signaling pathways, suppressing proliferation and survival while promoting apoptosis.

Quantitative Profiling of this compound

Mutant-Selective Inhibition Profile

This compound demonstrates a distinct potency profile across various EGFR mutations, with particularly enhanced activity against classic EGFR mutations containing the T790M resistance substitution. Preclinical assessments using Ba/F3 cell models reveal this compound's superior selectivity for mutant EGFR forms compared to wild-type, contributing to its improved therapeutic window [2].

Table: In Vitro Potency (IC50, nM) of this compound Against EGFR Mutations

| EGFR Mutation | This compound | Osimertinib | Afatinib | Erlotinib |

|---|---|---|---|---|

| exon19del | 66 | 7.9 | 0.6 | 73 |

| L858R | 35 | 6.2 | 0.6 | 30 |

| exon19del+T790M | 52 | 3.1 | 146 | 3429 |

| L858R+T790M | 5.1 | 0.9 | 179 | >10000 |

| G719S | 91.2 | 158 | 1.5 | 101 |

| L861Q | 116 | 35.8 | 3.6 | 410 |

| Wild-type | 1031 | 516 | 30 | 638 |

Data source: [2]

The selectivity ratio (wild-type IC50 / mutant IC50) highlights this compound's improved therapeutic window. For the L858R+T790M mutation, this compound exhibits a selectivity ratio of approximately 202 (1031/5.1), significantly higher than earlier generation inhibitors. This enhanced selectivity potentially translates to reduced off-target toxicities in clinical settings [2].

Efficacy in Uncommon EGFR Mutations

Beyond classic EGFR mutations, this compound demonstrates variable activity against less common EGFR variants. While showing moderate potency against G719S and L861Q single mutations, its efficacy diminishes when these mutations co-occur with T790M. For instance, against G719S+T790M and L861Q+T790M, this compound's IC50 values rise to 77 nM and 101 nM, respectively, representing a significant reduction in potency compared to classic T790M mutations [2].

This compound also exhibits meaningful activity against certain EGFR exon 20 insertion mutations, which typically confer resistance to earlier generation EGFR-TKIs. Specifically, against A763_Y764insFQEA, D770_N771insNPG, and A767_V769dupASV, this compound demonstrates IC50 values of 78 nM, 84 nM, and 257 nM, respectively, suggesting potential clinical utility in these genetically defined NSCLC subsets [2].

Clinical Evidence and Efficacy Data

Clinical Trial Outcomes

In a phase II, single-arm, open-label study of treatment-naive EGFR-mutant NSCLC patients, this compound demonstrated substantial clinical efficacy with an objective response rate (ORR) of 69% (95% CI: 53-82) as assessed by Blinded Independent Review Committee using RECIST v1.1 criteria. The median progression-free survival (PFS) was 18 months (95% CI: 15-not estimable), with median overall survival not reached at the time of data cutoff (median follow-up of 30 months) [4].

Notably, this compound exhibited significant central nervous system (CNS) activity in patients with baseline brain metastases (n=18), achieving an ORR of 67% (95% CI: 41-87) and median PFS of 17 months (95% CI: 11-21). Among 17 patients with brain metastases classified as non-target lesions, CNS lesions were absent/normalized in 9 patients (53%), indicating substantial intracranial efficacy. Only 2 of 27 patients without baseline brain metastases developed new brain metastases during the study, suggesting potential protective effects against CNS progression [4].

The safety profile of this compound was generally manageable, with the most frequent adverse events (≥25%, any grade) being diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), and stomatitis (27%). The incidence of severe adverse events was relatively low, supporting the favorable therapeutic window suggested by its selective inhibition profile [4].

Resistance Mechanisms

C797S Mutation

The most prominent resistance mechanism to this compound and other third-generation EGFR-TKIs is the C797S mutation, which occurs in the kinase domain and prevents covalent bond formation with the C797 residue. This serine substitution eliminates the nucleophilic thiol group necessary for covalent inhibition, reducing drug affinity and restoring ATP competitiveness [1] [6]. The C797S mutation can manifest in different configurations relative to T790M - in cis (on the same allele) or in trans (on opposite alleles) - with distinct therapeutic implications [3].

When C797S emerges in conjunction with T790M and activating mutations (creating triple mutants: Del19/T790M/C797S or L858R/T790M/C797S), this compound's efficacy is significantly compromised, with IC50 values increasing to 2146 nM and 3834 nM, respectively [2]. This represents approximately a 40-fold reduction in potency compared to the corresponding double mutants (T790M with activating mutations), highlighting the critical importance of the covalent binding mechanism for this compound's activity.

Alternative Resistance Pathways

Beyond C797S, several bypass signaling pathways can confer resistance to this compound, including:

- MET amplification: Occurs in approximately 5-15% of resistant cases and activates parallel downstream signaling cascades [3]

- HER2 amplification: Mimics EGFR signaling and maintains oncogenic drive despite EGFR inhibition [3]

- BRAF mutations: Activate the MAPK pathway independently of EGFR signaling [3]

- PIK3CA mutations: Directly stimulate the AKT-mTOR survival axis [3]

- Phenotypic transformation: Including epithelial-mesenchymal transition (EMT) and small cell lung cancer (SCLC) transformation [3]

The heterogeneity of resistance mechanisms underscores the necessity for comprehensive molecular profiling at disease progression to inform subsequent treatment strategies.

Resistance mechanisms to this compound include C797S mutation, bypass pathway activation, and phenotypic transformation.

Experimental Approaches for Evaluation

Key Methodologies

Cell-Based Viability Assays: Standardized MTS assays using Ba/F3 cells transduced with various EGFR mutations provide robust potency assessments. Cells are seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours, followed by MTS reagent addition and absorbance measurement at 490nm. Dose-response curves are generated to calculate IC50 values [2].

Therapeutic Window Determination: The selectivity index is calculated by comparing IC50 values from wild-type EGFR-expressing cells versus mutant EGFR-expressing cells. This ratio (WT IC50 / mutant IC50) provides a quantitative measure of mutant selectivity [2].

X-ray Crystallography: Structural characterization of this compound-EGFR complexes employs EGFR constructs (e.g., T790M/V948R) to facilitate crystallization. Co-crystals are generated using vapor diffusion methods, and structures are solved by molecular replacement, revealing atomic-level binding interactions and conformational changes, particularly in the phosphate-binding loop [7].

In Vivo Efficacy Models: Patient-derived xenograft (PDX) models and transgenic mouse models of EGFR-mutant NSCLC are utilized to assess this compound's antitumor activity. Mice bearing established tumors are treated orally with this compound (typical dose: 10-50 mg/kg daily), with tumor volumes measured regularly. For brain metastasis models, intracranial implantation is followed by treatment and subsequent histological analysis [2] [4].

Biochemical Kinase Assays: Direct kinase inhibition is quantified using purified EGFR kinase domains with various mutations. Assays typically employ ATP concentrations near Km and measure phosphorylation of specific substrates using time-resolved fluorescence or radiometric methods [7].

Combination Therapy Assessment

Synergy studies with allosteric inhibitors (e.g., JBJ-04-125-02) utilize the Bliss independence model or Chou-Talalay method to quantify cooperative effects. Cells are treated with this compound and allosteric inhibitors alone and in combination across a matrix of concentrations, with response surfaces analyzed to calculate combination indices [7].

Structural analysis of combination binding employs crystallography to visualize simultaneous binding, with particular attention to conformational changes in the P-loop and potential π-stacking interactions with F723 that may underlie cooperative binding [7].

Conclusion and Future Perspectives

This compound represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC through its irreversible covalent binding to the C797 residue, effectively overcoming T790M-mediated resistance. Its mutant-selective profile provides a favorable therapeutic window, while demonstrated CNS efficacy addresses the critical challenge of brain metastases. However, the emergence of C797S-mediated resistance remains a substantial obstacle, motivating ongoing development of fourth-generation EGFR inhibitors and rational combination strategies.

References

- 1. S Mutation in Resistance Development to ThirdGeneration... C 797 [austinpublishinggroup.com]

- 2. Characterization of the efficacies of osimertinib and ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and management of 3rd-generation EGFR-TKI ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound for treatment-naive EGFR-mutant non-small cell ... [pubmed.ncbi.nlm.nih.gov]

- 5. Toward structure-based drug design against the epidermal ... [pmc.ncbi.nlm.nih.gov]

- 6. Next-generation EGFR tyrosine kinase inhibitors to ... [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis for cooperative binding and synergy of ATP ... [pmc.ncbi.nlm.nih.gov]

Nazartinib scientific literature review

Nazartinib at a Glance

The table below outlines the core profile of this compound based on available clinical and preclinical data.

| Aspect | Summary of Findings |

|---|---|

| Drug Class | Third-generation, irreversible, mutant-selective EGFR-TKI (Tyrosine Kinase Inhibitor) [1] [2] [3] |

| Primary Mechanism | Covalently binds to Cys797 on EGFR, selectively inhibiting activating mutations (L858R, ex19del) and the T790M resistance mutation [1] [3] |

| Key Preclinical Differentiator | ~60-fold selectivity for mutant over wild-type EGFR in vitro, potentially reducing off-target toxicity [2] [3] |

| Phase 2 Efficacy (1st-line) | ORR: 69% (95% CI: 53-82); mPFS: 18 months [4] [5] |

| Notable Efficacy Feature | Promising activity in the brain; 53% of patients with baseline brain metastases showed resolution/normalization of CNS lesions [4] [5] |

| Common Adverse Events | Diarrhea (47%), maculopapular rash (38%), pyrexia (29%), stomatitis (27%) [4] [5] |

| Current Status | Development discontinued for business reasons (not safety-related); no Phase 3 trials initiated [6] [7] |

Detailed Efficacy and Preclinical Comparisons

Clinical Trial Outcomes

A pivotal Phase 2, single-arm study investigated this compound (150 mg once daily) in 45 treatment-naive patients with EGFR-mutant (L858R or ex19del) advanced NSCLC [4] [5].

- Overall Survival (OS): The median OS was not reached after a median follow-up of 30 months, with a 33-month OS rate of 56% [4].

- Efficacy in Brain Metastases: In the 18 patients with baseline brain metastases, the ORR was 67% and the median PFS was 17 months. Notably, only 2 out of 27 patients without baseline brain metastases developed new brain lesions, suggesting this compound may offer protective effects against CNS progression [4] [5].

Preclinical Mutation Sensitivity Profile

A 2017 study directly compared the efficacy of this compound and osimertinib across various EGFR mutations using Ba/F3 cell models. The table below shows the half-maximal inhibitory concentration (IC50, nM), with lower values indicating greater potency [8].

| EGFR Mutation | This compound (IC50 in nM) | Osimertinib (IC50 in nM) |

|---|---|---|

| L858R + T790M | 5.1 | 0.9 |

| ex19del + T790M | 52 | 3.1 |

| L861Q | 116 | 35.8 |

| G719S | 91.2 | 158 |

| L861Q + T790M | 101 | 73 |

| G719S + T790M | 77 | 97 |

| Wild Type | 1031 | 516 |

This data suggests that while osimertinib was generally more potent against the classic T790M mutations, this compound showed variable activity against different uncommon EGFR mutations [8].

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, leading to sustained inhibition of its tyrosine kinase activity [1] [3]. The following diagram illustrates its selective action on the EGFR signaling pathway in mutant cells.

This compound selectively inhibits mutant EGFR signaling pathways while largely sparing wild-type EGFR.

Key Experimental Protocols from Literature

For researchers aiming to replicate or understand the foundational studies, here are summaries of key methodologies.

In Vitro Cell Proliferation/Viability Assay (MTS)

This method was used to generate the IC50 data in the comparison table above [8] [3].

- Cell Lines: Ba/F3 cells engineered to express specific EGFR mutants (e.g., ex19del, L858R, T790M) or wild-type EGFR. Cancer cell lines like H1975 (L858R/T790M) were also used.

- Compound Treatment: Cells were plated and treated with serially diluted this compound (or other TKIs) for a specified period (e.g., 72 hours).

- Viability Measurement: MTS reagent was added. Metabolically active cells reduce MTS to a colored formazan product, which is quantified by spectrophotometry. The absorbance is directly proportional to the number of living cells.

- Data Analysis: Dose-response curves are plotted, and IC50 values are calculated using non-linear regression analysis.

In Vivo Efficacy Studies (Mouse Xenograft)

Preclinical in vivo studies evaluated the antitumor potential of this compound [3].

- Animal Models: Immunodeficient mice (e.g., balb/c) implanted with human tumor cell lines or patient-derived xenografts (PDXs) harboring relevant EGFR mutations.

- Dosing: this compound was administered orally, often at 50 mg/kg, once or twice daily.

- Endpoint Measurements: Tumor volume was measured regularly over time. Key metrics include:

- Tumor Growth Inhibition (TGI): % TGI = [1 - (Tumor Volumetreated/Tumor Volumecontrol)] × 100.

- Pharmacodynamics: Tumors and normal tissues could be harvested to assess target engagement via inhibition of phosphorylated EGFR (pEGFR).

Research Implications and Conclusion

For researchers and drug developers, the story of this compound offers several key insights:

- Demonstrated CNS activity is a critical differentiator for next-generation TKIs, and this compound's data in this area remains valuable for future compound design [4] [5].

- The discontinuation of a clinically active compound for business, not scientific, reasons highlights the complex factors influencing drug development [6].

- Research into this compound continues in combination therapies (e.g., with capmatinib or trametinib) to overcome resistance, though these studies have also been terminated or completed without advancing further [6].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound (EGF816) | EGFR inhibitor | Mechanism [selleckchem.com]

- 4. This compound for treatment-naive EGFR-mutant non−small cell ... [sciencedirect.com]

- 5. This compound for treatment-naive EGFR-mutant non-small cell ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (EGF816) News [sigma.larvol.com]

- 7. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 8. Characterization of the efficacies of osimertinib and ... [pmc.ncbi.nlm.nih.gov]

Nazartinib Clinical Trial Design and Outcomes

References

- 1. This compound for treatment-naive EGFR-mutant non−small cell ... [sciencedirect.com]

- 2. Clinical efficacy and safety of this compound for epidermal ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (EGF816) News [sigma.larvol.com]

- 4. In silico metabolic lability and DEREK structural alerts ... [sciencedirect.com]

Nazartinib Application Notes and Experimental Protocols for EGFR-Mutant NSCLC Research

Then, I will now begin writing the main body of the article.

Introduction and Mechanism of Action

Nazartinib (developmental codes EGF816, NVS-816) is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that demonstrates mutant-selective targeting with potential applications in non-small cell lung cancer (NSCLC) research [1]. As an irreversible inhibitor, this compound forms a covalent bond with cysteine-797 within the ATP-binding pocket of EGFR mutants, leading to sustained suppression of oncogenic signaling pathways [1]. This compound exhibits highly selective inhibition against EGFR mutations including exon 19 deletions (ex19del), L858R point mutations, and the resistance-associated T790M mutation, while sparing wild-type EGFR at clinically relevant concentrations [2] [3]. This selective profile potentially reduces off-target effects and mitigates toxicities associated with wild-type EGFR inhibition, representing a significant advancement in the targeted therapy landscape for EGFR-driven malignancies.

The preclinical profile of this compound reveals impressive potency against mutant EGFR forms. Biochemical assays demonstrate a Ki of 31 nM and Kinact of 0.222 min⁻¹ specifically against the EGFR L858R/T790M double mutant [4]. Cellular assays further confirm potent inhibition across multiple EGFR mutant cell lines, with IC₅₀ values of 4 nM in H1975 cells (L858R/T790M), 6 nM in H3255 cells (L858R), and 2 nM in HCC827 cells (ex19del) [4] [1]. Importantly, this compound shows significantly reduced activity against wild-type EGFR (IC₅₀ = 160.6 nM in HaCaT cells), highlighting its therapeutic window and potential for improved safety profiles compared to earlier generation EGFR TKIs [1]. This selectivity profile makes this compound a valuable compound for investigating resistance mechanisms in EGFR-mutant NSCLC and exploring combination strategies to overcome therapeutic resistance.

Clinical Dosing Regimen and Administration

The recommended phase 2 dose (RP2D) of this compound was established at 150 mg administered orally once daily based on comprehensive phase 1 clinical trial data [2] [1]. This dosing recommendation emerged from a multicenter, open-label, phase 1/2 study that evaluated seven dose levels ranging from 75 mg to 350 mg once daily in 180 patients with EGFR-mutant NSCLC [2]. The dose-escalation study identified this RP2D despite not reaching the maximum tolerated dose, with dose-limiting toxicities observed at higher dose levels (150 mg, 225 mg, and 350 mg) that included maculopapular rash, pneumonitis, enteritis, and acute kidney injury [1]. The 150 mg dose demonstrated a favorable safety profile while maintaining therapeutic efficacy, establishing it as the optimal dose for further clinical investigation.

This compound is formulated as oral tablets for clinical administration and should be administered consistently with regard to food intake to maintain stable pharmacokinetic profiles [2]. In clinical practice, treatment continues until disease progression or unacceptable toxicity occurs, requiring careful monitoring of treatment-related adverse events throughout the therapy duration [2] [5]. For management of adverse events, dose modifications including interruption and/or reduction may be implemented based on severity, with the next lower dose level being 100 mg daily [2]. The 150 mg daily dosing regimen has shown effective plasma concentrations that achieve target inhibition while minimizing wild-type EGFR associated toxicities, representing an optimal balance between efficacy and tolerability in the clinical research setting.

Table 1: Clinical Dose Levels Evaluated in Phase 1 Trial of this compound

| Dose Level | Number of Patients | Dose-Limiting Toxicities | Recommendation |

|---|---|---|---|

| 75 mg | 17 | None | Below therapeutic range |

| 100 mg | 38 | None | Subtherapeutic |

| 150 mg | 73 | Maculopapular rash, Pneumonitis | Recommended Phase 2 Dose |

| 200 mg | 8 | Not specified | Not recommended |

| 225 mg | 28 | Maculopapular rash | Above RP2D |

| 300 mg | 5 | Not specified | Above RP2D |

| 350 mg | 11 | Maculopapular rash, Enteritis, Acute kidney injury | Above RP2D |

Clinical Efficacy Data

The antitumor efficacy of this compound has been demonstrated in clinical trials focusing on EGFR-mutant NSCLC populations, particularly in cases with the T790M resistance mutation. In the phase 1 component of the pivotal study, among 162 evaluable patients with EGFR T790M-positive tumors who were naive to third-generation EGFR TKIs, this compound treatment resulted in an objective response rate (ORR) of 51% (83 patients) as assessed by blinded independent central review [2] [3]. Importantly, disease control was achieved in 89% of patients (144 of 162), indicating consistent clinical benefit across this heavily pretreated population [3]. The median duration of response was 11.0 months, with a median progression-free survival of 9.1 months in this cohort, demonstrating sustained antitumor activity in a population that had developed resistance to earlier-generation EGFR TKIs [2] [3].

A subset analysis of patients receiving the recommended 150 mg dose revealed consistent efficacy, with confirmed ORR of 50% (95% CI: 38-62) and disease control rate of 84% (95% CI: 73-92) in T790M-positive patients [1]. Notably, clinical activity was also observed in patients with central nervous system metastases, a population with high unmet need. Among 45 patients with detectable brain metastases at baseline, resolution of brain lesions was observed in 7 patients (16%) during this compound treatment, suggesting adequate CNS penetration and activity against intracranial disease [3]. This finding positions this compound as a promising candidate for further investigation in NSCLC patients with CNS involvement, particularly those with EGFR T790M-mediated resistance to first- and second-generation EGFR inhibitors.

Table 2: Efficacy Outcomes of this compound in EGFR T790M-Positive NSCLC

| Efficacy Parameter | Overall T790M+ Population (n=162) | 150 mg Dose Cohort (n=68) |

|---|---|---|

| Objective Response Rate | 51% (83/162) | 50% (95% CI: 38-62) |

| Disease Control Rate | 89% (144/162) | 84% (95% CI: 73-92) |

| Median Duration of Response | 11.0 months | Not reported |

| Median Progression-Free Survival | 9.1 months | Not reported |

| Brain Metastases Resolution | 16% (7/45) | Not reported |

Safety and Tolerability Profile

This compound demonstrates a manageable safety profile with distinct adverse event patterns that require careful monitoring and proactive management in the research setting. The most common treatment-related adverse events observed in clinical trials include rash (62%), diarrhea (45%), pruritus (39%), fatigue (30%), and stomatitis (30%), with the majority of these events being low-grade (Grade 1-2) in severity [2] [1]. The rash associated with this compound predominantly presents as maculopapular rash (40%) and dermatitis acneiform (12%), typically occurring within the first weeks of treatment initiation [2] [1]. These dermatologic adverse events generally follow a predictable time course and are manageable with standard supportive care measures, including topical corticosteroids and emollients, with minimal requirement for dose reduction [2].

Grade 3-4 adverse events were reported in 55% of patients across all dose levels, with the most common being rash (15%), pneumonia (7%), anemia (6%), and dyspnea (5%) [2]. Serious adverse events suspected to be drug-related occurred in 9% of patients [2]. Of particular note, hepatitis B virus reactivation was observed in two patients, with one case resulting in fatal hepatic failure, highlighting the importance of screening for viral hepatitis prior to treatment initiation and appropriate monitoring during therapy [1]. Other notable laboratory abnormalities included increased serum lipase in some patients, though clinical pancreatitis was uncommon [1]. The dose-limiting toxicities observed at higher dose levels (≥150 mg) included maculopapular rash, pneumonitis, enteritis, and acute kidney injury, reinforcing the importance of adherence to the recommended 150 mg dose and vigilant monitoring for these potential serious adverse events [1].

Experimental Protocols

In Vitro Biochemical and Cellular Assays

Enzyme Assay for EGFR Inhibition Kinetics: To evaluate the covalent modification of EGFR and determine the site of adduction, incubate this compound with the recombinant kinase domain of EGFR L858R and T790M-L858R mutants. Prepare the reaction mixture containing the recombinant enzyme incubated with a 20-fold molar excess of this compound in 40 mM Tris (pH 8), 500 mM NaCl, 1% glycerol, and 5 mM TCEP for one hour at room temperature [4]. Quench the reaction by adding dithiothreitol (DTT) at an 80-fold excess and cooling on ice. For intact mass spectrometry analysis, process one-third of the reaction volume (10 μL) by adding an equal volume of 6 M Guan HCl, 100 mM Tris (pH 8), 20 mM DTT, and 10 mM TCEP, followed by incubation for 15 minutes at room temperature [4]. Conduct intact MS analysis using an Agilent 6520 QToF mass spectrometer with a dual spray ion source (ion spray voltage of 4500 V, fragmentor of 250 V, fast temp of 350°C, and skimmer of 75 V). Desalt samples by heating to 60°C and injecting onto a 2.1 mm × 50 mm PLRP-S column, followed by elution with a fast gradient of 3-50% solvent B over 3 minutes (solvent B: 0.1% formic acid in acetonitrile) [4].